
4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline is a heterocyclic compound that features a quinazoline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloromethyl and hydrazono groups in its structure makes it a versatile intermediate for further chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline typically involves the reaction of 2-chloromethylquinazoline with hydrazine or its derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
2-chloromethylquinazoline+hydrazine→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and alternative solvents may be explored to improve the efficiency of the synthesis.
化学反应分析
Types of Reactions
4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a wide range of functionalized quinazoline derivatives.
科学研究应用
4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential therapeutic properties, including anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industrial Applications: The compound’s derivatives are explored for use in agrochemicals and dyes.
作用机制
The mechanism of action of 4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
相似化合物的比较
Similar Compounds
2-Chloromethylquinazoline: A precursor in the synthesis of 4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline.
4-Hydrazonoquinazoline: Lacks the chloromethyl group but shares the hydrazono functionality.
Quinazoline N-oxides: Oxidized derivatives with different electronic properties.
Uniqueness
This compound is unique due to the presence of both chloromethyl and hydrazono groups, which provide a combination of reactivity and functionality not found in similar compounds. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields.
属性
分子式 |
C9H9ClN4 |
|---|---|
分子量 |
208.65 g/mol |
IUPAC 名称 |
1-(chloromethyl)-2-quinazolin-4-ylhydrazine |
InChI |
InChI=1S/C9H9ClN4/c10-5-13-14-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6,13H,5H2,(H,11,12,14) |
InChI 键 |
BYKPMTFLDJCLHJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NNCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


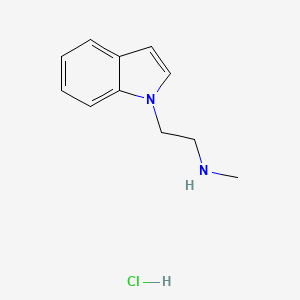
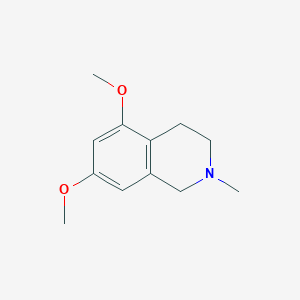
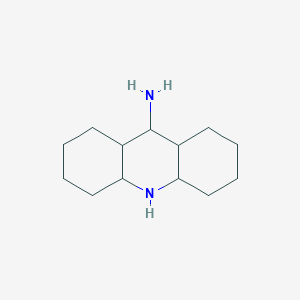
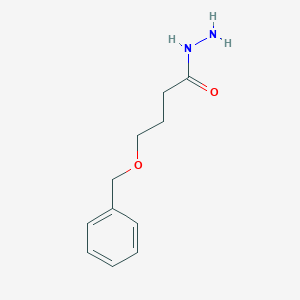
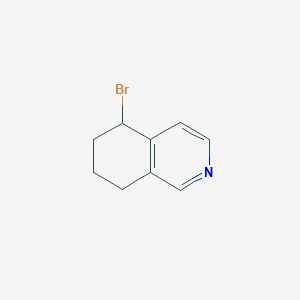
![Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B11893628.png)
![7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893632.png)
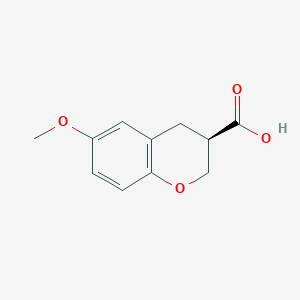


![5-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11893658.png)
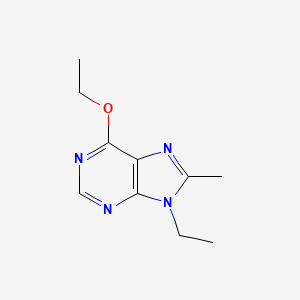
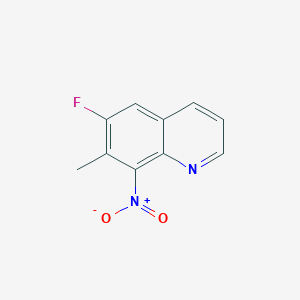
![4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B11893686.png)
